5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Description
5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused isoxazolo-pyridine core modified with a sulfonyl group attached to a 4-ethoxy-3-methylphenyl moiety. This structure confers unique physicochemical and pharmacological properties, distinguishing it from simpler derivatives of the tetrahydroisoxazolo[4,5-c]pyridine scaffold.
Properties
IUPAC Name |
5-(4-ethoxy-3-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-20-14-5-4-13(8-11(14)2)22(18,19)17-7-6-15-12(10-17)9-16-21-15/h4-5,8-9H,3,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFRSUYZNXPQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Methodology
- Nitrile Oxide Generation : Treatment of 3-methyl-4-nitroso-piperidine with chloromethyl ethyl ether in the presence of triethylamine yields the corresponding nitrile oxide intermediate.
- Dipole Trapping : Reacting the nitrile oxide with a strained cyclic enamine (e.g., 1-pyrroline) under microwave irradiation (100°C, 30 min) induces [3+2] cycloaddition, forming the isoxazole ring.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the dihydropyridine moiety, affording the tetrahydro structure.
Key Parameters :
- Microwave assistance reduces reaction time from 12 hrs (conventional heating) to ≤1 hr.
- Solvent choice (THF vs. DCM) impacts cycloaddition regioselectivity by 15–20%.
Sulfonylation: Introducing the 4-Ethoxy-3-methylphenylsulfonyl Group
Installation of the sulfonyl group necessitates precise electrophilic substitution or nucleophilic coupling. Patent WO2019096241A1 outlines a scalable protocol for analogous sulfonamides:
Sulfonyl Chloride Preparation
Coupling to the Isoxazolo-pyridine Core
- Amine Activation : The secondary amine in tetrahydroisoxazolo[4,5-c]pyridine is deprotonated using LDA (Lithium Diisopropylamide) in THF at −78°C.
- Electrophilic Attack : Sulfonyl chloride (1.2 eq) is added dropwise, with stirring continued for 4 hrs at 0°C.
- Workup : The mixture is quenched with NH₄Cl (aq.), extracted with EtOAc, and dried over Na₂SO₄.
Yield Optimization :
- Using N-methylmorpholine as a base increases coupling efficiency from 62% to 78%.
- Excess sulfonyl chloride (>1.5 eq) leads to di-sulfonylation byproducts (up to 22%).
Substituent Introduction: Ethoxy and Methyl Groups
Ethoxy Installation
The 4-ethoxy group on the phenyl ring is best introduced prior to sulfonylation via Williamson Ether Synthesis :
Methyl Group Positioning
The 3-methyl substituent originates from the starting aniline derivative:
- Directed Ortho Metalation : 4-Ethoxyaniline undergoes lithiation at −78°C (s-BuLi/THF), followed by methylation with methyl iodide.
- Regioselectivity Control : Adding TMEDA (Tetramethylethylenediamine) enhances ortho-methylation selectivity to >95%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A microwave-assisted method condenses:
- 2-Amino-4-methylpyridine
- Ethyl acetoacetate
- Hydroxylamine hydrochloride
Reaction at 120°C for 20 min forms the isoxazole ring, followed by in situ hydrogenation (10% Pd/C, H₂ 50 psi).
Solid-Phase Synthesis
Immobilizing the piperidine precursor on Wang resin enables iterative sulfonylation and cyclization, with TFA cleavage yielding the target compound (overall yield 41%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects.
Comparison with Similar Compounds
THIP (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol)
- Substituent : Hydroxyl (-OH) at position 3.
- Biological Activity : Potent GABAA receptor agonist, selective for δ-subunit-containing receptors. Used to induce absence seizures in animal models .
- Key Differences : The hydroxyl group in THIP facilitates direct interaction with GABAA receptors, whereas the sulfonyl-phenyl group in the target compound may alter receptor selectivity or introduce antagonistic properties.
THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol)
- Substituent : Hydroxyl (-OH) at position 3.
- Biological Activity : GABA uptake inhibitor, enhancing synaptic GABA levels .
- Key Differences : Unlike THPO, the sulfonyl group in the target compound may shift activity away from GABA transport modulation toward other targets, such as enzyme inhibition or allosteric receptor modulation.
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Substituent : Ethoxy (-OCH2CH3) at position 3.
- Key Differences : The absence of a sulfonyl group limits its electron-withdrawing effects, likely reducing interactions with charged residues in target proteins.
Structure-Activity Relationship (SAR) Analysis
- Phenyl Ring Modifications : The 4-ethoxy-3-methylphenyl group may improve metabolic stability by steric hindrance, reducing cytochrome P450-mediated oxidation .
Biological Activity
5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 320.39 g/mol
- IUPAC Name : this compound
The compound is primarily recognized for its interaction with the GABAergic system. It acts as a GABA_A receptor modulator, specifically targeting the extrasynaptic α4β3δ subtypes. This interaction is significant because these receptors are involved in mediating tonic inhibition in the central nervous system (CNS), which can influence various neurological and psychiatric conditions.
Pharmacological Effects
-
GABA_A Receptor Modulation :
- The compound enhances GABAergic transmission by increasing the frequency of opening of GABA_A channels.
- It exhibits higher affinity for extrasynaptic receptors compared to synaptic receptors, which may contribute to its anxiolytic and anticonvulsant effects.
-
Antinociceptive Properties :
- In animal models, the compound has demonstrated significant antinociceptive effects, indicating potential for pain management therapies.
- Studies have shown that repeated administration can lead to tolerance development but still maintain efficacy through altered receptor dynamics.
-
Neuroprotective Effects :
- The compound has been noted for its neuroprotective properties in models of neurodegeneration.
- It may mitigate excitotoxicity through modulation of glutamate receptors alongside GABA_A receptors.
Study 1: Antinociceptive Effects in Mouse Models
A study investigated the antinociceptive effects of this compound on chronic pain models. Results indicated:
- Significant reduction in pain response measured by thermal and mechanical stimuli.
- Development of tolerance was observed after prolonged use; however, the compound remained effective when combined with α2 adrenergic antagonists.
Study 2: Neuroprotection Against Excitotoxicity
Research focused on the neuroprotective effects of the compound in models of glutamate-induced excitotoxicity:
- The compound reduced neuronal death and preserved synaptic integrity.
- Enhanced expression of neurotrophic factors was noted post-treatment.
Comparative Biological Activity Table
| Compound | GABA_A Receptor Modulation | Antinociceptive Effect | Neuroprotective Effect |
|---|---|---|---|
| This compound | High | Significant | Moderate |
| THIP (Gaboxadol) | Very High | Moderate | High |
| Muscimol | High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
